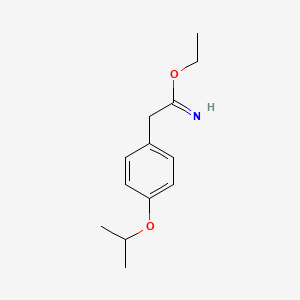

2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester

Description

2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is a chemical compound that serves as an intermediate in the synthesis of Isotonitazene, a potent synthetic opioid. This compound is characterized by its molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol. It is primarily used in the pharmaceutical industry for the development of opioid analgesics.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 2-(4-propan-2-yloxyphenyl)ethanimidate |

InChI |

InChI=1S/C13H19NO2/c1-4-15-13(14)9-11-5-7-12(8-6-11)16-10(2)3/h5-8,10,14H,4,9H2,1-3H3 |

InChI Key |

GDMWRWNPUYKJPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=N)CC1=CC=C(C=C1)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester typically involves the reaction of 4-isopropoxybenzaldehyde with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and flow rates. This method enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the breakdown of the ester bond in the presence of water, yielding a carboxylic acid and an alcohol.

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions are commonly used, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.

Substitution: Nucleophiles such as amines or thiols are used under mild conditions.

Major Products:

Hydrolysis: Carboxylic acids and alcohols.

Oxidation: Ketones or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is extensively used in scientific research, particularly in the fields of:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: For the development of opioid analgesics and other therapeutic agents.

Industry: In the production of fine chemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester involves its conversion to Isotonitazene, which acts on the opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals and the induction of analgesia. The molecular targets include the mu-opioid receptors, which are part of the G-protein coupled receptor family.

Comparison with Similar Compounds

Etonitazene: A synthetic opioid with a similar structure and pharmacological profile.

Metonitazene: Another potent synthetic opioid with comparable effects.

Butonitazene: A related compound with slight variations in its chemical structure.

Uniqueness: 2-(4-Isopropoxyphenyl)acetimidate Ethyl Ester is unique due to its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties. Its isopropoxy group enhances its lipophilicity, leading to improved membrane permeability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.